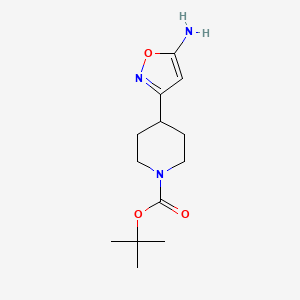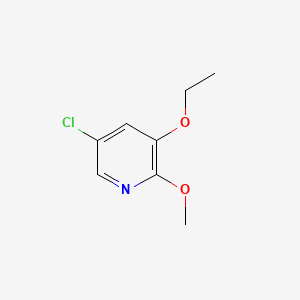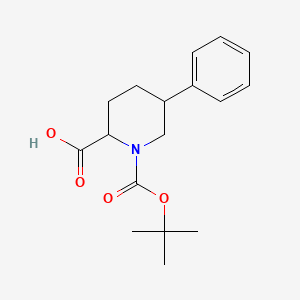![molecular formula C8H5N3 B573077 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile CAS No. 1352393-68-0](/img/structure/B573077.png)
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3. It is characterized by a fused pyrrole and pyridine ring system with a nitrile group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For example, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with specific amino acid residues in the target protein is crucial for its activity .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-B]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrrolo[3,4-C]pyridine: Similar in structure but with different biological activities and applications.
7-Azaindole:
Each of these compounds has unique properties and applications, making this compound distinct in its specific biological activities and potential therapeutic uses.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMJGXWYWCFTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclohexyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B572997.png)





![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)


![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)


![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)
